PMCDG dipivoxil
Overview
Description
Besifovir dipivoxil is a small-molecule, orally available inhibitor of the hepatitis B virus (HBV) polymerase. It is a novel antiviral agent designed to inhibit viral proliferation by interrupting the replicating machinery of the virus . Besifovir dipivoxil is particularly significant in the treatment of chronic hepatitis B, offering a promising alternative to existing therapies .
Scientific Research Applications
Besifovir dipivoxil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleotide analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential as a therapeutic agent for other viral infections.
Industry: Employed in the pharmaceutical industry for the development of new antiviral drugs and therapies.
Mechanism of Action
PMCDG dipivoxil is a prodrug of adefovir . Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases . Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination .
Safety and Hazards
Future Directions
The development of PMCDG dipivoxil for the potential treatment of hepatitis B virus infection is ongoing . The use of cocrystals and polymer-directed crystallization could be valuable approaches for improving the physicochemical properties of adefovir dipivoxil, which could lead to enhanced dissolution and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of besifovir dipivoxil involves multiple steps, starting from the preparation of its precursor compounds. The key steps include the formation of the nucleotide analog and its subsequent esterification to produce the dipivoxil form. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of besifovir dipivoxil follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Besifovir dipivoxil undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various intermediates that are further processed to produce the final besifovir dipivoxil compound .
Comparison with Similar Compounds
Besifovir dipivoxil is similar to other nucleotide analogs such as adefovir and tenofovir. it has unique properties that make it a promising alternative:
Adefovir: Both compounds are nucleotide analogs, but besifovir dipivoxil has shown lower toxicity and better efficacy in clinical trials.
Tenofovir: While similar in structure, besifovir dipivoxil has demonstrated a more favorable safety profile, particularly in terms of renal and bone toxicity.
Similar Compounds
Besifovir dipivoxil stands out due to its unique combination of efficacy and safety, making it a valuable addition to the arsenal of antiviral agents .
Properties
IUPAC Name |
[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N5O8P/c1-20(2,3)17(28)31-12-34-36(30,35-13-32-18(29)21(4,5)6)14-33-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKJXDOWBVVABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196062 | |
Record name | LB 80380 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Besifovir dipivoxil is an inhibitor of the HBV polymerase. It is believed to inhibit viral proliferation by interrupting the replicating machinery of the virus. | |
Record name | Besifovir dipivoxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
441785-26-8 | |
Record name | LB80380 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Besifovir dipivoxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LB 80380 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BESIFOVIR DIPIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9I9P4J8IU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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